molecular formula C11H18N4O4 B1676747 Morinidazole CAS No. 92478-27-8

Morinidazole

Cat. No.: B1676747
CAS No.: 92478-27-8
M. Wt: 270.29 g/mol
InChI Key: GAZGHCHCYRSPIV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Morinidazole is a novel third-generation 5-nitroimidazole-class antimicrobial agent . It is primarily targeted towards anaerobic bacterial infections, including conditions such as appendicitis and pelvic inflammatory disease .

Mode of Action

It is believed to operate in a similar manner to other nitroimidazole antibiotics, such as metronidazole . After administration, this compound enters cells by passive diffusion. An intermediate in the reduction of this compound, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to changes in the bacterial cell, ultimately resulting in cell death .

Biochemical Pathways

This compound affects the biochemical pathways of anaerobic bacteria and protozoa. The drug interferes with the DNA and protein synthesis in these organisms, preventing their normal function and replication . This inhibition disrupts the growth and spread of the infection .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the anaerobic bacteria and protozoa. By interfering with the DNA and protein synthesis of these organisms, this compound inhibits their growth and replication, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH level can affect the degradation efficiency of this compound . Furthermore, the presence of other substances in the environment, such as other antibiotics, can potentially influence the action of this compound, possibly leading to antibiotic resistance .

Biochemical Analysis

Biochemical Properties

Morinidazole undergoes extensive metabolism in humans, primarily through glucuronidation . The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide and R-enantiomer glucuronide .

Cellular Effects

The bactericidal activity of this compound, similar to that of metronidazole (the prototype nitroimidazole antimicrobial), depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by interfering with the structure of bacterial DNA, causing subsequent cell death . This is achieved through the formation of a redox intermediate metabolite in the bacterium .

Temporal Effects in Laboratory Settings

It is known that this compound glucuronidation followed by renal excretion is the major elimination pathway, accounting for 35% of the dose .

Metabolic Pathways

This compound is involved in the glucuronidation metabolic pathway . This biotransformation is mainly catalyzed by UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated .

Transport and Distribution

It is known that this compound and its metabolites are eliminated in humans primarily via renal excretion .

Preparation Methods

Morinidazole can be synthesized through a multi-step process involving the reaction of 2-methyl-5-nitroimidazole with morpholine and subsequent purification steps . The synthetic route typically involves the following steps:

    Nitration: The nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.

    Alkylation: The alkylation of 2-methyl-5-nitroimidazole with 3-chloropropanol to form 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-chloropropan-2-ol.

    Substitution: The substitution of the chlorine atom with morpholine to form this compound.

Industrial production methods involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Morinidazole undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution . Major products formed from these reactions include this compound N-oxide and amino derivatives .

Properties

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGHCHCYRSPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031280
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92478-27-8
Record name Morinidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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